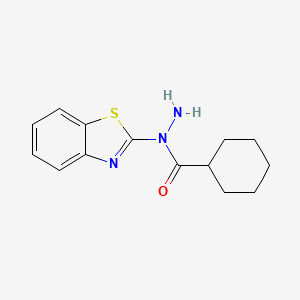![molecular formula C27H15N3O6 B14947083 2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B14947083.png)
2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile is a complex organic compound characterized by the presence of multiple functional groups, including nitrile and imide groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile typically involves the reaction of 2,6-dihydroxybenzonitrile with 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as zinc chloride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected and analyzed. This binding can influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Shares the imide group and exhibits similar reactivity.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains the imide group and is used in similar applications
Uniqueness
2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile is unique due to its specific arrangement of functional groups and its ability to form stable complexes with metal ions. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Propiedades
Fórmula molecular |
C27H15N3O6 |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
2,6-bis[3-(2,5-dioxopyrrol-1-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C27H15N3O6/c28-16-21-22(35-19-6-1-4-17(14-19)29-24(31)10-11-25(29)32)8-3-9-23(21)36-20-7-2-5-18(15-20)30-26(33)12-13-27(30)34/h1-15H |
Clave InChI |
FJJOXHAGEFEGDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C(C(=CC=C2)OC3=CC=CC(=C3)N4C(=O)C=CC4=O)C#N)N5C(=O)C=CC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14947000.png)
![4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14947002.png)

![5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14947026.png)
![3-(4-methylphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947032.png)
![4-iodo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14947035.png)

![3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B14947041.png)
![(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B14947046.png)
![4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B14947061.png)
![Ethyl 3-({4-[(2-hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoate](/img/structure/B14947072.png)

![12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14947081.png)
